2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine
Overview
Description
2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a methoxy group attached to the phenyl ring and an amine group at the 6-position of the benzoxazole ring. It is of interest in various fields due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine typically involves the following steps:
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Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. For instance, 2-aminophenol can react with 2-methoxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form the benzoxazole core.
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Introduction of the Amine Group: : The amine group at the 6-position can be introduced through nitration followed by reduction. The nitration of the benzoxazole intermediate can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and solvents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Iron powder in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 2-(2-hydroxyphenyl)-1,3-benzoxazol-6-amine or 2-(2-carboxyphenyl)-1,3-benzoxazol-6-amine.
Reduction: Conversion of nitro intermediates to the corresponding amine.
Substitution: Halogenated derivatives such as 2-(2-bromo- or chloro-phenyl)-1,3-benzoxazol-6-amine.
Scientific Research Applications
2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For instance, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-1,3-benzoxazol-6-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine: Contains a chlorine atom instead of a methoxy group.
2-(2-Nitrophenyl)-1,3-benzoxazol-6-amine: Features a nitro group instead of a methoxy group.
Uniqueness
2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in certain chemical reactions and may also affect its biological activity by altering its interaction with molecular targets.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3-benzoxazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-12-5-3-2-4-10(12)14-16-11-7-6-9(15)8-13(11)18-14/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCPTRYFOWZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039945-84-0 | |
Record name | 1039945-84-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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